(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
Description
(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is a piperidine-derived amine salt featuring a 3,4-dichlorobenzyl substituent. The compound’s structure combines a piperidine ring with a methanamine group at the 3-position, modified by a 3,4-dichlorobenzyl moiety.
Properties
Molecular Formula |
C13H19Cl3N2 |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-4-3-10(6-13(12)15)8-17-5-1-2-11(7-16)9-17;/h3-4,6,11H,1-2,5,7-9,16H2;1H |
InChI Key |
VJYWWVZZNBMEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation
The piperidine core is typically synthesized via cyclization reactions. For example:
-
Reductive amination : A diamine precursor reacts with a carbonyl compound under hydrogenation or catalytic conditions.
-
Cyclization of linear precursors : Acid-catalyzed intramolecular reactions of amino alcohols or amino acids.
For 3-substituted piperidines, regioselective alkylation or acylation is critical.
Introduction of the 3,4-Dichlorobenzyl Group
The dichlorobenzyl group is introduced via nucleophilic substitution or coupling reactions.
Alkylation Reactions
A common approach involves reacting 3-hydroxypiperidine with 3,4-dichlorobenzyl halides (e.g., bromide or chloride) under basic conditions:
| Reaction Component | Example Conditions | Yield Range |
|---|---|---|
| Base | K₂CO₃, NaH | 60–85% |
| Solvent | DMF, DMSO | – |
| Temperature | 0–80°C | – |
Example Reaction:
Coupling Reagents
For sterically hindered substrates, coupling agents like EDCI or HOBt are employed to facilitate amine formation:
This method is widely used in peptide synthesis and analogous amine couplings.
Installation of the Methanamine Group
The methanamine side chain is introduced via oxidation/reduction or direct amination.
Reductive Amination
A plausible route involves reductive amination of a ketone intermediate:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ketone formation | Oxidation of alcohol (e.g., PCC) | 70–90% |
| Amine coupling | NH₃, NaBH₃CN, MeOH/H₂O | 60–75% |
Example Pathway:
Direct Amination
Alternative methods include Gabriel synthesis or Mitsunobu reactions, though these are less commonly reported for piperidine derivatives.
Salt Formation
The free amine is converted to the hydrochloride salt using:
| Method | Conditions | Purity |
|---|---|---|
| HCl (gas) in ether | 0°C, anhydrous conditions | >95% |
| Aqueous HCl | Room temperature, filtration | 85–90% |
Key Challenges and Optimizations
Stereochemical Control
Piperidine ring substitution patterns require careful control of reaction conditions to avoid epimerization. For example:
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine amines, while ethers (THF, DCM) are preferred for Grignard or organometallic steps.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Alkylation | High regioselectivity | Requires purified halides |
| Reductive amination | Scalable for amine synthesis | Sensitive to ketone purity |
| Coupling agents | Broad functional group tolerance | Cost of reagents (EDCI/HOBt) |
Case Studies from Analogous Compounds
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine Hydrochloride
Reported methods involve:
Chemical Reactions Analysis
Types of Reactions: (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that piperidine derivatives, including (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride, exhibit significant antidepressant-like effects. A notable study utilized the forced swim test to evaluate the efficacy of various piperidine compounds, demonstrating that those with halogen substitutions showed enhanced activity. The compound specifically reduced immobility time in animal models, suggesting potential as an antidepressant agent.
Neuroactive Properties
The compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Its structure allows it to bind to specific receptors and modulate their activity, which could influence mood regulation and neuroprotection.
Anticancer Properties
The biological activity of piperidine derivatives extends into anticancer research. Modifications in the compound's structure can enhance selectivity and potency against cancer cell lines. Docking studies have indicated that similar compounds effectively inhibit tumor growth by targeting key enzymes involved in cellular proliferation .
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a study examining various piperidine derivatives for their antidepressant potential, this compound displayed a notable reduction in immobility time compared to control groups during behavioral tests.
Case Study 2: Antimicrobial Evaluation
Although direct testing on this specific compound is limited, related compounds have shown promising results against bacterial strains, indicating a need for further investigation into its antimicrobial properties.
Case Study 3: Cancer Cell Proliferation
Research involving similar piperidine derivatives revealed their effectiveness in inhibiting cancer cell proliferation through targeted enzyme inhibition. This suggests that this compound may also possess anticancer properties worth exploring .
Mechanism of Action
The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent variations, molecular formulas, and key distinctions:
*Calculated based on molecular formulas and standard atomic weights.
Functional and Pharmacological Implications
Substituent Position and Halogen Effects: The 3,4-dichlorobenzyl group in the target compound likely enhances binding to hydrophobic pockets in target proteins (e.g., neurotransmitter transporters or receptors). In contrast, the 2,6-dichloro analog (CAS 1289387-77-4) may exhibit reduced activity due to steric hindrance from ortho-substituted chlorines .
Ring System Variations :
- Piperidine vs. pyrrolidine: The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to the five-membered pyrrolidine in CAS 1261234-83-6. Pyrrolidine’s constrained structure might limit binding to certain targets .
- Carboxylic acid derivative (CAS 451485-54-4): The addition of a polar carboxylic acid group drastically alters solubility and permeability, making it more suitable for aqueous environments but less likely to cross lipid membranes .
Synthetic and Stability Considerations :
- The 3,4-dichlorobenzyl group is frequently employed in intermediates for CNS drugs (e.g., sertraline synthesis via reductive amination) . Its stability under acidic or basic conditions may vary compared to analogs with ether linkers (e.g., CAS 1261234-83-6).
- Cyclopropane-containing analogs (e.g., (1-(3-chlorophenyl)cyclopropyl)methanamine HCl) introduce rigidity, which can enhance binding specificity but complicate synthesis .
Biological Activity
(1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride, also known by its CAS number 75437598, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19Cl3N2
- Molecular Weight : 309.66 g/mol
- CAS Number : 75437598
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to known psychoactive substances suggests potential modulation of these pathways, which could impact mood and behavior.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Inhibition of Cancer Cell Lines : A study evaluated the compound's efficacy against several cancer cell lines, including HEPG2 (liver cancer) and MCF7 (breast cancer). The compound demonstrated an IC50 value lower than that of standard chemotherapeutics like staurosporine, indicating significant antiproliferative activity .
Neuroprotective Effects
The compound's interaction with cholinergic receptors suggests potential neuroprotective effects. Studies on similar piperidine derivatives have shown promise in modulating cholinesterase activity, which is crucial in neurodegenerative conditions .
Study 1: Anticancer Activity Assessment
A comprehensive evaluation was conducted on the anticancer properties of this compound. The findings indicated significant cytotoxicity against multiple cancer cell lines with promising IC50 values, suggesting its potential as a therapeutic agent in oncology.
| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| HEPG2 | 1.18 | Staurosporine | 4.18 |
| MCF7 | 2.71 | Ethidium Bromide | 2.71 |
Study 2: Neuroprotective Potential
In a study assessing neuroprotective effects, derivatives similar to this compound were tested for their ability to inhibit acetylcholinesterase (AChE). The results showed that certain derivatives exhibited excellent binding affinities and inhibited AChE activity effectively.
| Compound Name | AChE Inhibition (%) | Binding Energy (kcal/mol) |
|---|---|---|
| Compound A | 85 | -7.90 |
| Compound B | 75 | -6.50 |
Q & A
Basic Research Questions
Q. What are the key steps and reagents for synthesizing (1-(3,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride?
- Methodology :
- Step 1 : React piperidin-3-ylmethanamine with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃) to form the benzylated intermediate.
- Step 2 : Purify the product via recrystallization or column chromatography.
- Step 3 : Convert the freebase to the hydrochloride salt using HCl in an anhydrous solvent (e.g., ethanol) .
- Critical Reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and anhydrous HCl .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., PubChem data) to validate substituent positions .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., [M+H]+ = ~315.7 amu) .
- HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity (>95%) .
Q. What are the recommended storage and handling protocols for this hydrochloride salt?
- Storage : Store in airtight glass containers at 2–8°C, protected from light and moisture .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of spills, neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Strategies :
- Parameter Optimization : Adjust temperature (e.g., 60–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry (1:1.2 amine:benzyl chloride ratio) .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
- Byproduct Mitigation : Monitor reaction progress via TLC and quench excess reagents with aqueous washes .
Q. How should researchers resolve contradictions between experimental and computational spectral data?
- Approach :
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software) .
- Crystallography : Perform X-ray diffraction on single crystals to unambiguously confirm stereochemistry and substituent orientation .
- Database Cross-Check : Reference high-accuracy databases (e.g., PubChem, Reaxys) to identify potential isomeric impurities .
Q. What experimental designs are recommended for assessing the compound’s receptor-binding specificity?
- Protocol :
- In Vitro Assays : Use radioligand displacement assays (e.g., with ³H-labeled ligands) on cloned receptors (e.g., serotonin or dopamine receptors) to measure IC₅₀ values .
- Computational Docking : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity and mode to target proteins .
- Selectivity Profiling : Screen against a panel of related receptors (e.g., adrenergic, histaminergic) to identify off-target effects .
Q. How can researchers design a toxicological profile for preclinical evaluation?
- Methodology :
- Acute Toxicity : Conduct OECD Guideline 423 oral toxicity tests in rodents, monitoring mortality and organ histopathology over 14 days .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays to assess mutagenic potential .
- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated metabolism and half-life .
Data Contradiction Analysis
Q. How should discrepancies in solubility data across studies be addressed?
- Resolution Steps :
- Standardized Conditions : Re-measure solubility in controlled buffers (pH 7.4 PBS vs. pH 1.2 HCl) at 25°C .
- Particle Size Control : Ensure consistent particle size (e.g., via micronization) to avoid variability in dissolution rates .
- Source Verification : Cross-check purity and salt form (e.g., hydrochloride vs. freebase) with certificates of analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
